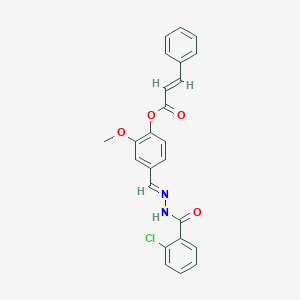
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound characterized by its unique structure, which includes naphthyl groups and a carbohydrazonoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps:
Formation of 1-Naphthylacetyl Hydrazide: This is achieved by reacting 1-naphthylacetic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The 1-naphthylacetyl hydrazide is then condensed with 2-naphthyl 3-methylbenzoate in the presence of a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Purification: The final product is purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Br₂ in acetic acid or HNO₃ in sulfuric acid.
Major Products
Oxidation: Naphthoquinones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1-Naphthylacetic Acid: A simpler compound with similar naphthyl groups, used in plant growth regulation.
2-Naphthylamine: Another naphthyl-containing compound, known for its use in dye production and potential carcinogenicity.
3-Methylbenzoic Acid: A related compound with a similar benzoate structure, used in organic synthesis.
Uniqueness
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is unique due to its combination of naphthyl and carbohydrazonoyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
767332-64-9 |
|---|---|
分子式 |
C31H24N2O3 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
[1-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C31H24N2O3/c1-21-8-6-13-25(18-21)31(35)36-29-17-16-23-10-3-5-15-27(23)28(29)20-32-33-30(34)19-24-12-7-11-22-9-2-4-14-26(22)24/h2-18,20H,19H2,1H3,(H,33,34)/b32-20+ |
InChI 键 |
DZBIZQKZWAYECQ-UZWMFBFFSA-N |
手性 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014777.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12014804.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12014805.png)

![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014818.png)


![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12014835.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014854.png)
![[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12014856.png)
![2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12014859.png)

